Lazabemide hydrochloride

Overview

Description

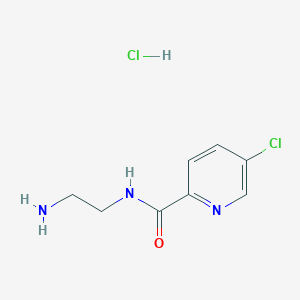

Lazabemide hydrochloride is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). It was initially developed as an antiparkinsonian agent but was never marketed. The compound has a molecular formula of C8H10ClN3O and a molar mass of 199.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lazabemide hydrochloride involves the reaction of 5-chloropyridine-2-carboxylic acid with N-(2-aminoethyl)carbamic acid tert-butyl ester using carbonyl-dimidazole in refluxing tetrahydrofuran (THF). This reaction yields N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide, which is then hydrolyzed with trifluoroacetic acid in refluxing dichloromethane and treated with ethanolic hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Pharmaceutical compositions of this compound in crystalline form have been disclosed, along with methods of their production. These methods ensure the compound’s stability and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Lazabemide hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions involving this compound are less common.

Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmacological Properties

Mechanism of Action:

Lazabemide functions as a selective MAO-B inhibitor, which plays a crucial role in the metabolism of dopamine. By inhibiting MAO-B, lazabemide reduces the breakdown of dopamine in the brain, thereby enhancing dopaminergic activity. This is particularly beneficial in Parkinson's disease where dopamine levels are diminished.

- IC50 Values:

Clinical Applications

Parkinson's Disease Treatment:

Lazabemide has been studied for its efficacy in delaying the progression of disability in early Parkinson's disease. In a randomized controlled trial involving 321 patients, those treated with lazabemide showed a 51% reduction in the risk of requiring levodopa therapy compared to placebo . The drug was well tolerated at doses ranging from 25 to 200 mg/day.

Prodrug Development:

Research has explored the development of an l-Dopa–lazabemide prodrug aimed at improving the absorption and efficacy of l-Dopa. This prodrug is designed to protect l-Dopa from peripheral decarboxylation and enhance its delivery to the brain. The amphiphilic nature of lazabemide contributes to improved membrane permeability, facilitating better absorption and therapeutic outcomes .

Potential Beyond Neurology

Hair Growth Applications:

Emerging studies suggest that lazabemide may have applications in dermatology, specifically for improving hair biology. The combination of MAO inhibitors like lazabemide with other agents could enhance hair growth by modulating the biological pathways involved in hair follicle health .

Summary of Key Findings

Case Studies and Research Insights

-

Efficacy in Parkinson's Disease:

A pivotal study demonstrated that lazabemide significantly delayed the onset of disability requiring levodopa therapy in early untreated Parkinson’s patients. This finding supports its role as a potential first-line treatment option alongside traditional therapies . -

Prodrug Characteristics:

The novel l-Dopa–lazabemide prodrug was characterized by favorable physicochemical properties that enhance its bioavailability and therapeutic effectiveness. The study highlighted the importance of maintaining hydrophilicity while ensuring sufficient lipophilicity for membrane permeability . -

Innovative Uses:

Research into the use of lazabemide for enhancing hair growth suggests that it may offer new avenues for treating conditions like androgenetic alopecia through its action on monoamine oxidase levels in skin tissues .

Mechanism of Action

Lazabemide hydrochloride exerts its effects by selectively and reversibly inhibiting monoamine oxidase B (MAO-B). This inhibition prevents the breakdown of dopamine, thereby increasing its availability in the brain. The compound binds to the active site of MAO-B, blocking its enzymatic activity. This mechanism is particularly beneficial in conditions like Parkinson’s disease, where dopamine levels are critically low .

Comparison with Similar Compounds

Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

Rasagiline: A selective MAO-B inhibitor with neuroprotective properties.

Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition.

Uniqueness: Lazabemide hydrochloride is unique due to its reversible inhibition of MAO-B, which allows for rapid recovery of enzyme activity after discontinuation. This property distinguishes it from irreversible inhibitors like selegiline and rasagiline .

Biological Activity

Lazabemide hydrochloride, also known as Ro 19-6327, is a reversible and selective inhibitor of monoamine oxidase B (MAO-B). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease (PD). The following sections detail its biological activity, including mechanisms of action, research findings, and case studies.

Lazabemide functions primarily as a monoamine oxidase B inhibitor , which plays a crucial role in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, lazabemide helps to maintain higher levels of dopamine in the brain, which is beneficial for patients with Parkinson's disease who suffer from dopamine depletion. The compound does not metabolize into amphetamines or other active compounds, making it a safer alternative compared to some other MAO inhibitors .

Inhibition of Monoamine Oxidase

Lazabemide has been evaluated for its inhibitory effects on MAO-A and MAO-B:

- In vitro Studies : A study reported that lazabemide derivatives exhibited significant inhibition of MAO-A and MAO-B. For instance, compound 3d showed an IC50 value of for MAO-A, while compound 3m had an IC50 of for MAO-B .

- In vivo Studies : The same research demonstrated that these compounds increased levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in both plasma and brain tissues while significantly inhibiting MAO activity .

Efficacy in Parkinson's Disease

A pivotal clinical trial involving 321 patients with early untreated Parkinson's disease assessed the impact of lazabemide on the progression of disability. Patients were randomized to receive either placebo or varying doses of lazabemide (25 mg to 200 mg per day) over one year. The results indicated:

- A 51% reduction in the risk of reaching the primary endpoint (the onset of disability requiring levodopa therapy) for those treated with lazabemide compared to placebo .

- The treatment was well tolerated across all dosage groups, with no significant differences in adverse events reported among treatment groups.

Study on Lazabemide Prodrug

Research has explored the development of an l-Dopa-lazabemide prodrug aimed at improving l-Dopa absorption and stability. This prodrug demonstrated:

- Stability : It remained stable at physiological pH levels (3.7–7.4) during hydrolysis studies.

- Increased Concentration : In brain tissue homogenates, concentrations of lazabemide and l-Dopa increased significantly over time, indicating effective activation and potential therapeutic benefits .

Summary Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What experimental methods are recommended to validate Lazabemide hydrochloride’s selectivity for MAO-B over MAO-A in vitro?

- Methodology : Use recombinant MAO-A and MAO-B enzymes in fluorometric or spectrophotometric assays to determine IC50 values. Lazabemide’s selectivity is confirmed by its IC50 of 30 nM for MAO-B versus >100 μM for MAO-A . Comparative studies with non-selective MAO inhibitors (e.g., tranylcypromine) can contextualize selectivity. Validate reversibility via pre-incubation and washout experiments .

Q. How should researchers design dose-response studies for this compound in neuroprotective models?

- Methodology : Use in vitro models (e.g., SH-SY5Y cells or primary neurons) exposed to oxidative stressors (e.g., H2O2 or 6-OHDA). Test Lazabemide concentrations spanning its IC50 (30 nM–10 μM) to assess MAO-B inhibition efficacy. Include controls with MAO-B knockouts or irreversible inhibitors (e.g., pargyline) to isolate MAO-B-specific effects . For in vivo models (e.g., MPTP-induced Parkinsonism in rodents), administer 0.1–10 mg/kg intraperitoneally and measure dopamine metabolites via HPLC .

Q. What are critical considerations when comparing Lazabemide’s in vitro and in vivo pharmacokinetics?

- Methodology : Measure plasma and brain tissue concentrations post-administration to assess blood-brain barrier penetration. Use LC-MS/MS for quantification, noting Lazabemide’s short half-life (~2 hours in rodents). Account for species differences: human platelet MAO-B inhibition occurs at IC50 values of 0.48–1.5 μM, requiring dose adjustments in translational studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between Lazabemide’s MAO-B-independent antioxidant activity and its primary mechanism of action?

- Methodology : Perform dual-pathway experiments:

- (1) Assess lipid peroxidation in MAO-B knockout models (e.g., CRISPR-edited cells) to confirm antioxidant effects persist without MAO-B .

- (2) Use electron paramagnetic resonance (EPR) to detect free radical scavenging directly. Compare results with MAO-B-selective antioxidants (e.g., selegiline) to differentiate mechanisms .

Q. What are the implications of terminated Phase III clinical trials (safety concerns) for preclinical research on Lazabemide?

- Methodology : Re-evaluate toxicity profiles using high-dose chronic exposure models. Focus on off-target effects:

- Screen for interactions with neurotransmitter transporters (e.g., serotonin/norepinephrine uptake inhibition at >100 μM) .

- Conduct cardiac safety assays (hERG channel inhibition) and neuroinflammatory markers (e.g., IL-6 in synovial fibroblasts) .

Q. How does Lazabemide modulate cytokine production in non-neuronal cells, and what are the implications for neurodegenerative disease models?

- Methodology : Use rheumatoid arthritis synovial fibroblasts (RASFs) treated with TNF-α to study IL-6 suppression. Lazabemide (1–10 μM) reduces IL-6 independently of MAO-B, suggesting anti-inflammatory pathways. Validate via siRNA knockdown of MAO-B in RASFs and measure NF-κB activation .

Q. How does Lazabemide’s potency compare to other reversible MAO-B inhibitors in behavioral assays?

- Methodology : In discriminative stimulus assays (e.g., rat models trained with 2-BFI), Lazabemide (0.75–3 mg/kg) shows partial substitution (47% at 3 mg/kg), indicating weaker behavioral effects compared to RO16-6491. Use response rate analysis (lever-presses/minute) to differentiate motivational vs. enzymatic effects .

Q. Key Considerations

- Contradictions : Address MAO-B-independent antioxidant effects through mechanistic studies .

- Translational Relevance : Balance high MAO-B selectivity with off-target risks at elevated doses .

- Model Systems : Prioritize human platelet assays for clinical relevance and rodent neurodegeneration models for pathophysiology .

Properties

IUPAC Name |

N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFKTFLARGGXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046739 | |

| Record name | Lazabemide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103878-83-7 | |

| Record name | Lazabemide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103878-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lazabemide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lazabemide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAZABEMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI150J9ZX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.